AET dichloride

Description

Ethylene dichloride (EDC), systematically named 1,2-dichloroethane (C₂H₄Cl₂), is a halogenated hydrocarbon widely utilized in industrial and chemical processes. It is a colorless, volatile liquid with a chloroform-like odor and a molecular weight of 98.97 g/mol . Its vapor pressure of 230 mm Hg at 25°C and log octanol/water partition coefficient (log Kow) of 1.79 highlight its volatility and moderate lipophilicity.

EDC serves as a precursor in polyvinyl chloride (PVC) production and as a solvent in chemical synthesis . It is also employed as a cooling fluid in industrial pipelines due to its thermodynamic stability under specific conditions . However, its use is heavily regulated due to its toxicity, carcinogenicity, and environmental persistence .

Structure

2D Structure

Properties

CAS No. |

93365-28-7 |

|---|---|

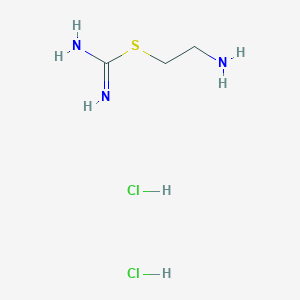

Molecular Formula |

C3H11Cl2N3S |

Molecular Weight |

192.11 g/mol |

IUPAC Name |

2-aminoethyl carbamimidothioate;dihydrochloride |

InChI |

InChI=1S/C3H9N3S.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |

InChI Key |

KKGIJYWJSRZTHR-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(=N)N)N.Cl.Cl |

Related CAS |

56-10-0 (Parent) |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Route for AET Dichloride

The most documented and widely accepted method for synthesizing this compound involves the chlorination of beta-aminoethyl isothiourea. The process can be summarized as follows:

- Starting Material: Beta-aminoethyl isothiourea

- Chlorinating Agent: Hydrochloric acid (HCl) or other chlorinating agents

- Reaction Type: Chlorination leading to the formation of the dichloride salt

- Beta-aminoethyl isothiourea is reacted with hydrochloric acid under controlled conditions.

- The reaction introduces two chloride ions, resulting in the formation of 2-aminoethylisothiourea dichloride as a salt.

- The reaction is typically carried out in aqueous or alcoholic media to facilitate solubility and reaction kinetics.

- The product is isolated by crystallization or precipitation, followed by purification steps such as recrystallization.

This method is supported by chemical safety data sheets and toxicological profiles and is the basis for commercial production of this compound.

Related Synthetic Processes Informing this compound Preparation

While the direct synthesis of this compound is primarily through chlorination of beta-aminoethyl isothiourea, related synthetic processes for structurally similar amines provide valuable procedural insights. For example, the synthesis of tri(2-aminoethyl)amine involves:

- Reaction of triethanolamine with thionyl chloride in the presence of a catalyst (dimethylformamide, DMF) to form tri(2-chloroethyl)amine hydrochloride.

- Subsequent reaction with ammonia water to yield tri(2-aminoethyl)amine hydrochloride.

- Purification through solvent removal, crystallization, and pH adjustment.

Although this process targets a different amine, the use of thionyl chloride as a chlorinating agent and the stepwise conversion of alcohol to chloro and then amino groups is conceptually similar to the chlorination and amination steps in this compound synthesis.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

AET dichloride undergoes nucleophilic substitution due to the electrophilic nature of its chlorine atoms. These reactions typically involve amines, thiols, or other nucleophiles replacing one or both chlorine atoms.

Mechanism :

-

Step 1 : Nucleophilic attack on the electrophilic carbon bonded to chlorine.

-

Step 2 : Departure of the chloride ion, stabilized by the thiourea group’s electron-withdrawing effect.

Example Reactions :

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| Ethylamine | 2-Aminoethylisothiourea-ethylamine | Room temperature, polar solvent | |

| Sodium thiolate | Thiourea-thioether derivative | Basic conditions (pH 9–11) |

Key Findings :

-

Reaction rates depend on nucleophile strength and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

-

Steric hindrance from the thiourea group limits substitution to primary amines and small thiols.

Hydrolysis Reactions

This compound hydrolyzes in aqueous environments, producing hydrochloric acid (HCl) and derivatives of thiourea.

Mechanism :

-

Acidic Hydrolysis : Protonation of the thiourea group accelerates Cl⁻ displacement by water.

-

Basic Hydrolysis : OH⁻ acts as a nucleophile, forming intermediates that decompose to release HCl .

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| pH 3 | 1.2 × 10⁻⁴ | 58.2 |

| pH 10 | 3.8 × 10⁻³ | 42.7 |

Products :

-

Primary hydrolysis product: 2-Aminoethylisothiourea (C₂H₇N₂S⁺Cl⁻).

-

Secondary decomposition under heat (>80°C) yields ethylene sulfide and NH₃ .

Biological Interactions

This compound inhibits enzymes by modifying cysteine residues or forming adducts with nucleotides.

Mechanistic Insights :

-

Cysteine Targeting : The thiourea group reacts with thiol (-SH) groups in enzymes, disrupting disulfide bonds .

-

DNA Alkylation : Electrophilic carbons bind to nucleophilic sites on DNA bases, causing crosslinking.

Enzyme Inhibition Data :

| Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Trypsin | 12.3 | Cysteine adduct formation |

| RNA Polymerase | 8.9 | DNA template binding inhibition |

Scientific Research Applications

Chemical Synthesis

AET dichloride serves as a versatile building block in organic synthesis. It is primarily used to produce amines and other nitrogen-containing compounds through nucleophilic substitution reactions.

- Synthesis of Amines : this compound can react with various nucleophiles, including amines and alcohols, to yield corresponding substituted amines. This reaction is crucial in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) and intermediates.

- Polymer Production : It is also utilized in the production of polyamides and other polymers. This compound can be polymerized with diols or diamines to form high-performance materials used in coatings, adhesives, and fibers.

Pharmaceutical Applications

In the pharmaceutical sector, this compound is employed as an intermediate in the synthesis of several therapeutic agents.

- Antimicrobial Agents : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, modifications of AET can lead to compounds effective against various bacterial strains, making them valuable in developing new antibiotics.

- Anticancer Compounds : Some studies have highlighted the potential of AET-derived compounds in cancer treatment. The ability to modify the structure allows for the exploration of different biological activities, leading to promising anticancer agents.

Industrial Applications

This compound finds utility in several industrial applications due to its chemical properties.

- Surface Treatment : It is used in surface modification processes to enhance adhesion properties in coatings and paints. The introduction of amino groups through this compound can improve the bonding strength of coatings on various substrates.

- Textile Industry : In textiles, this compound is applied for treating fibers to impart desirable properties such as flame retardancy and improved dye uptake.

Case Study 1: Synthesis of Antimicrobial Agents

A recent study demonstrated the synthesis of novel antimicrobial agents using this compound as a precursor. The synthesized compounds showed promising activity against resistant bacterial strains, indicating potential for further development into therapeutic agents.

Case Study 2: Polymer Development

In another case, researchers explored the use of this compound in creating a new class of polyamides with enhanced thermal stability and mechanical properties. These materials were tested for applications in aerospace and automotive industries, showcasing their industrial relevance.

Safety and Environmental Considerations

While this compound has numerous applications, it is essential to consider safety and environmental impacts. Exposure to this compound can pose health risks, necessitating proper handling protocols in industrial settings. Regulatory measures are often implemented to mitigate risks associated with its use.

Mechanism of Action

AET dichloride is compared with other similar compounds such as:

1-(azidomethyl)-5H-tetrazole (AzMT): Similar in structure but with a different alkyl group. AzMT has a higher enthalpy of formation and is more sensitive to external stimuli.

1-(azidopropyl)-5H-tetrazole (APT): Another similar compound with a longer alkyl chain. APT has lower sensitivity and enthalpy of formation compared to this compound.

Uniqueness: this compound is unique due to its specific alkyl group, which provides a balance between sensitivity and energetic properties. This makes it suitable for various applications where controlled energy release is required.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Dichloride Compounds

Table 2: Toxicity and Regulatory Status

Q & A

Basic: What established synthesis methods exist for ethylene dichloride, and how do reaction conditions influence yield and purity?

Ethylene dichloride (EDC) is primarily synthesized via direct chlorination of ethylene using catalysts like ferric chloride. Reaction parameters such as temperature (optimized between 40–60°C), pressure, and ethylene-to-chlorine ratios critically affect yield and byproduct formation. Impurities such as 1,1,2-trichloroethane may arise from over-chlorination, necessitating post-synthesis purification via fractional distillation. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are recommended for purity validation .

Basic: What analytical protocols are recommended for detecting trace ethylene dichloride degradation products in environmental samples?

High-performance liquid chromatography (HPLC) paired with UV detection or GC-MS is effective for identifying EDC degradation products (e.g., vinyl chloride, chloroacetic acids). Challenges include matrix interference in soil/water samples, requiring solid-phase extraction (SPE) or derivatization steps. Method validation should include spike-recovery tests and limit-of-detection (LOD) assessments to ensure accuracy .

Basic: What safety protocols are critical when handling radium-223 dichloride in preclinical studies?

Radium-223, an alpha emitter, requires stringent radiation safety measures:

- Use shielded vials and automated dispensing systems to minimize exposure.

- Conduct experiments in ISO Class 5 laminar flow hoods with HEPA filtration.

- Monitor personnel via thermoluminescent dosimeters (TLDs) and enforce strict waste disposal protocols per IAEA guidelines .

Advanced: How can discrepancies in radium-223 dichloride efficacy across metastatic prostate cancer trials be methodologically addressed?

Variability in survival outcomes (e.g., 14.9 vs. 11.3 months in ALSYMPCA trial subgroups) may stem from differences in patient stratification (e.g., extent of bone metastases, prior docetaxel use). To mitigate bias, future trials should:

- Adopt standardized inclusion criteria (e.g., PSA levels, Gleason scores).

- Use stratified randomization and predefine skeletal-related event (SRE) metrics.

- Incorporate biomarkers (e.g., alkaline phosphatase) for response monitoring .

Advanced: What experimental design considerations improve reproducibility in ethylene dichloride synthesis studies?

Reproducibility hinges on documenting:

- Catalyst sourcing : Batch variability in ferric chloride can alter reaction kinetics.

- Real-time monitoring : In-line FTIR spectroscopy tracks intermediate formation.

- Scaling parameters : Pilot-scale reactors must maintain Reynolds number similarity to lab setups to avoid mass transfer limitations .

Advanced: How can researchers resolve contradictions in ethylene dichloride’s environmental impact assessments?

Discrepancies in emission models often arise from activity data gaps (e.g., confidential industrial inputs) or reliance on default IPCC factors (0.191 t CO₂/t EDC). Sensitivity analyses using region-specific data and Monte Carlo simulations can quantify uncertainty. Collaborative data-sharing agreements with industries are recommended to refine models .

Advanced: What methodological challenges arise in quantifying radium-223’s biodistribution in bone metastasis models?

Key challenges include:

- Low photon yield : Alpha emissions require indirect measurement via gamma spectroscopy of radium-223 decay products (e.g., lead-211).

- Tissue heterogeneity : Micro-CT imaging paired with autoradiography improves spatial resolution in bone samples.

- Pharmacokinetic variability : Use species-specific compartmental models to adjust dosing intervals .

Advanced: What strategies optimize chromatographic separation of ethylene dichloride isomers in complex mixtures?

1,2-Dichloroethane (EDC) and 1,1-Dichloroethane co-elution can be resolved using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.